molecular formula C15H24N2O B12759211 Propionanilide, 3-(diethylamino)-3'-ethyl- CAS No. 93151-72-5

Propionanilide, 3-(diethylamino)-3'-ethyl-

Cat. No.: B12759211
CAS No.: 93151-72-5
M. Wt: 248.36 g/mol
InChI Key: FGFQPVBMAFUWGX-UHFFFAOYSA-N
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Description

Propionanilide, 3-(diethylamino)-3’-ethyl- is a chemical compound with a complex structure that includes both an anilide and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, 3-(diethylamino)-3’-ethyl- typically involves the reaction of aniline derivatives with propionic acid derivatives under specific conditions. One common method involves the use of 3-chloro-1,2-propanediol and diethylamine in the presence of a base such as sodium methoxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 3-(diethylamino)-3’-ethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Propionanilide, 3-(diethylamino)-3’-ethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propionanilide, 3-(diethylamino)-3’-ethyl- involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The pathways involved may include modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propylamine: Similar in structure but lacks the anilide group.

    N,N-Diethylpropionamide: Contains a similar diethylamino group but differs in the rest of the structure.

Properties

CAS No.

93151-72-5

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

3-(diethylamino)-N-(3-ethylphenyl)propanamide

InChI

InChI=1S/C15H24N2O/c1-4-13-8-7-9-14(12-13)16-15(18)10-11-17(5-2)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18)

InChI Key

FGFQPVBMAFUWGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCN(CC)CC

Origin of Product

United States

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